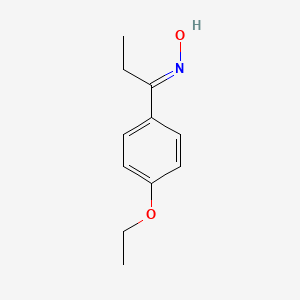

1-(4-Ethoxyphenyl)-1-propanone oxime

概要

説明

“1-(4-Ethoxyphenyl)-1-propanone oxime” is a chemical compound . It’s part of the class of compounds known as oxime ethers, which contain the >C=N-O-R moiety . The presence of this moiety affects the biological activity of the compounds .

Synthesis Analysis

Oxime esters, such as “1-(4-Ethoxyphenyl)-1-propanone oxime”, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .Molecular Structure Analysis

The molecular structure of “1-(4-Ethoxyphenyl)-1-propanone oxime” can be viewed using Java or Javascript .Chemical Reactions Analysis

Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . They act as both internal oxidants and a precursor which participates in the framework of the final product . N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .科学的研究の応用

Oxidative Stress and Lipid Peroxidation

Research on the lipid peroxidation product 4-hydroxy-2-nonenal (HNE) provides insights into the chemistry and analysis of oxidative stress markers, relevant to understanding the broader implications of chemical reactivity and toxicity in biological systems. HNE is a significant product of lipid peroxidation, with its formation and metabolism being crucial in inflammatory situations and disease processes, highlighting the importance of chemical reactions involving oxime-like structures in health and disease (Spickett, 2013).

Organic Light-Emitting Diodes (OLEDs)

The development of novel materials for OLEDs, such as the solution-processed oxadiazole-based electron-transporting layer, underscores the relevance of ethoxy and related chemical groups in advancing materials science. These materials exhibit excellent thermal stability and enhanced luminous efficiency, demonstrating the potential of ethoxy-containing compounds in the fabrication of advanced electronic devices (Liu et al., 2015).

Nucleophilicity and Organic Reactions

The study on the nucleophilicity of oximes, involving reactions with nitrilium closo-decaborate clusters, reveals the chemical behavior and reactivity of oxime compounds in organic synthesis. This research provides valuable insights into the mechanisms and kinetics of oxime reactions, potentially guiding the development of new synthetic routes and applications for oxime derivatives (Bolotin et al., 2016).

Biodegradation and Environmental Science

The biodegradation study of gasoline oxygenates by propane-oxidizing bacteria highlights the environmental relevance of compounds with oxime-like structures. Understanding the metabolic pathways and degradation mechanisms of these substances is critical for addressing environmental pollution and developing bioremediation strategies (Steffan et al., 1997).

Metabolism Studies

Research on the in vitro metabolism of 1-phenyl-2-propanone oxime in rat liver homogenates illustrates the significance of oxime compounds in pharmacological and toxicological studies. Identifying metabolic pathways and products is essential for understanding the biological impacts of chemical compounds, including their potential therapeutic applications and toxicity risks (Coutts et al., 1976).

作用機序

Target of Action

Oximes in general are known for their ability to reactivate the enzyme acetylcholinesterase (ache) . They are also used as intermediates for the synthesis of several pharmacological derivatives .

Mode of Action

This is achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) . They show high reaction activities in the N–O bond cleavage involved in organic transformation .

Biochemical Pathways

Oximes are known to play a significant role in various biochemical pathways due to their diverse biological and pharmacological applications .

Pharmacokinetics

The pharmacokinetics of oximes are generally discussed in the context of their use as antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives .

Result of Action

Oximes are known for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Safety and Hazards

将来の方向性

Oxime ethers, including “1-(4-Ethoxyphenyl)-1-propanone oxime”, are an interesting research area . They are used as building blocks in the synthesis of various heterocycles . The authors of a review on biologically active oxime ethers hope that their work will inspire scientists to take a greater interest in this group of compounds .

特性

IUPAC Name |

(NE)-N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-11(12-13)9-5-7-10(8-6-9)14-4-2/h5-8,13H,3-4H2,1-2H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKPGQSCJWTLEU-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO)C1=CC=C(C=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\O)/C1=CC=C(C=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640919 | |

| Record name | N-[(1E)-1-(4-Ethoxyphenyl)propylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethoxyphenyl)-1-propanone oxime | |

CAS RN |

91247-25-5 | |

| Record name | N-[(1E)-1-(4-Ethoxyphenyl)propylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

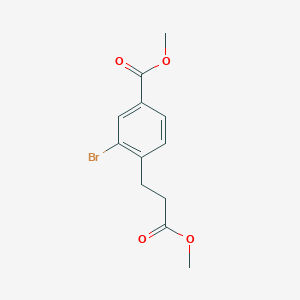

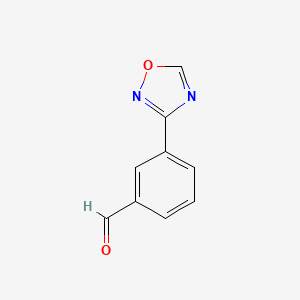

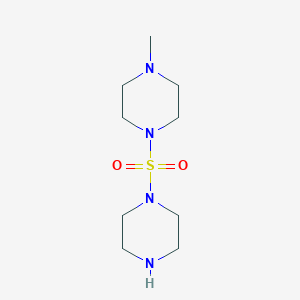

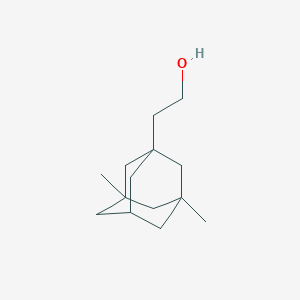

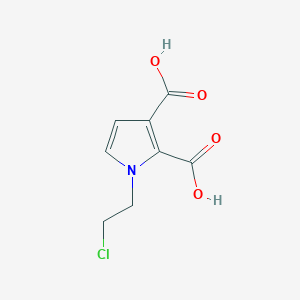

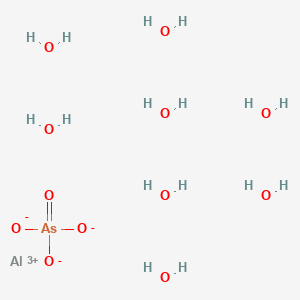

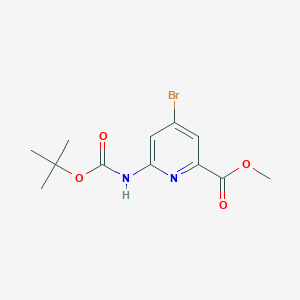

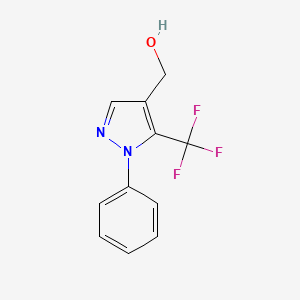

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,4-Tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B1629547.png)

![[1-(2-Ethoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1629548.png)

![N-(Quinolin-8-yl)-4-(exo-4-aza-3,5-dioxotricyclo[5.2.1.02,6]oct-8-en-4-yl)benzamide](/img/structure/B1629552.png)